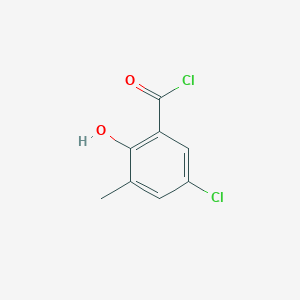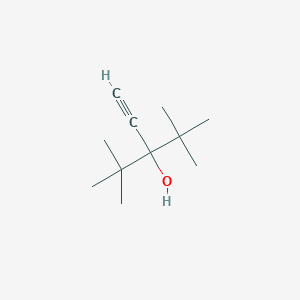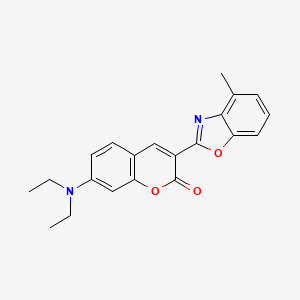
7-(Diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and fluorescence imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-benzoxazole with a suitable chromen-2-one derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in biological imaging to study cellular processes and structures.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties may result from the compound’s ability to absorb and emit light at specific wavelengths. In medicinal applications, the compound may interact with cellular proteins or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and often used in fluorescence applications.
Benzoxazole derivatives: Share the benzoxazole moiety and exhibit diverse biological activities.
Chromone derivatives: Structurally related and used in various scientific and industrial applications.
Uniqueness
7-(DIETHYLAMINO)-3-(4-METHYL-1,3-BENZOXAZOL-2-YL)CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and interaction with biological targets, while the benzoxazole moiety contributes to its fluorescence characteristics.
Properties
CAS No. |
71838-87-4 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(diethylamino)-3-(4-methyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)15-10-9-14-11-16(21(24)26-18(14)12-15)20-22-19-13(3)7-6-8-17(19)25-20/h6-12H,4-5H2,1-3H3 |
InChI Key |
GBRZECSNJCRTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(C=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
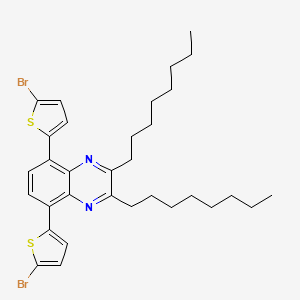
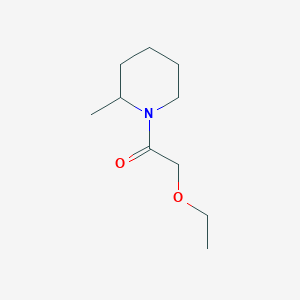
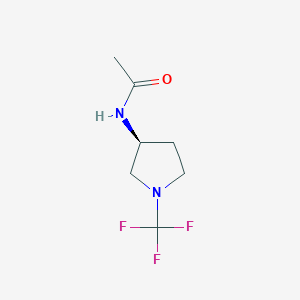
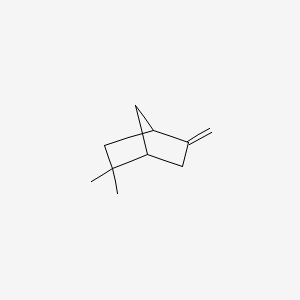
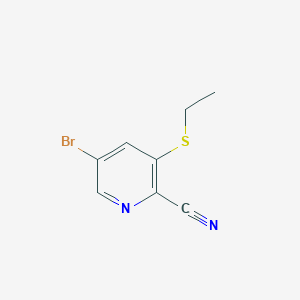
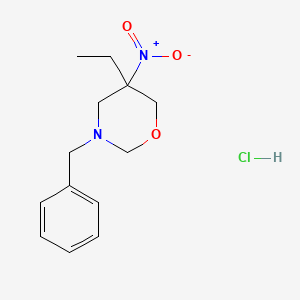


![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
